2-Benzyl-5-([(3-methoxyphenyl)amino]methyl)-2,3-dihydro-1H-1,2,4-triazol-3-one
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Overview
Description
2-benzyl-5-[(3-methoxyanilino)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one is a heterocyclic compound that contains a triazolone ring
Preparation Methods
The synthesis of 2-benzyl-5-[(3-methoxyanilino)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one typically involves the reaction of benzylamine with 3-methoxyaniline in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol. Industrial production methods may involve optimizing these conditions to increase yield and purity.
Chemical Reactions Analysis
2-benzyl-5-[(3-methoxyanilino)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the benzyl and methoxyaniline moieties, using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-benzyl-5-[(3-methoxyanilino)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-benzyl-5-[(3-methoxyanilino)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar compounds to 2-benzyl-5-[(3-methoxyanilino)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one include:
3-benzyl-5-methyleneoxazolidin-2-one: This compound has a similar benzyl group but differs in the heterocyclic ring structure.
2-oxazolidinone, 5-methylene-3-(phenylmethyl): Another related compound with a different ring system but similar functional groups.
The uniqueness of 2-benzyl-5-[(3-methoxyanilino)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one lies in its specific triazolone ring and the combination of benzyl and methoxyaniline moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H18N4O2 |
---|---|
Molecular Weight |
310.35 g/mol |
IUPAC Name |
2-benzyl-5-[(3-methoxyanilino)methyl]-4H-1,2,4-triazol-3-one |
InChI |
InChI=1S/C17H18N4O2/c1-23-15-9-5-8-14(10-15)18-11-16-19-17(22)21(20-16)12-13-6-3-2-4-7-13/h2-10,18H,11-12H2,1H3,(H,19,20,22) |
InChI Key |
OPYXGEMNQQTAQJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NCC2=NN(C(=O)N2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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